![molecular formula C21H30O6 B1671014 (2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid CAS No. 136164-66-4](/img/structure/B1671014.png)
(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid
Overview
Description
E3330 is an inhibitor of apurinic-apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1) redox activity. It inhibits APE1-mediated AP-1 DNA binding activity with an IC50 value of 6.5 µM in a redox EMSA but has no effect on APE1-mediated DNA repair activity in endonuclease or gap-filling assays when used at concentrations ranging from 0.01 to 50 µM. E3330 reduces basal activation of NF-κB, AP-1, and HIF-1 in reporter assays using PANC-1 pancreatic cancer cells. It inhibits proliferation of PaCa-2 and PANC-1 pancreatic cancer cells (EC50s = 135 and 87 µM, respectively). E3330 (25 mg/kg) inhibits tumor growth in a PaCa-2 mouse xenograft model and pancreatic cancer patient-derived xenograft (PDX) mouse models.
E 3330 is a potent and selective APE1 inhibitor used in the treatment for age related macular degeneration.
E3330 is a potent and selective inhibitor of AP endonuclease 1 redox domain.E3330 significantly reduces the growth of human pancreatic cancer cells in vitro and inhibits pancreatic cancer cell migration. E3330 blocks tnf-α-induced activation of IL-8 production in liver cancer cell lines. E3330 inhibits the growth of tumor endothelium and endothelial progenitor cells: therapeutic implications in tumor angiogenesis.
Scientific Research Applications
Cancer Treatment
E3330 has shown potential in impairing tumor growth and blocking the activity of key transcription factors such as NF-κB, AP-1, and HIF-1α in pancreatic cancer, indicating its anticancer activities .
Diabetic Retinopathy
As a first-in-class small-molecule inhibitor of Ref-1 (reduction oxidation effector factor-1 protein), APX3330 is being investigated for its efficacy in treating diabetic retinopathy. It has the potential to be used as monotherapy or as an adjunct therapy .
Safety Profile
In clinical trials involving over 300 subjects, oral APX3330 demonstrated a favorable safety and tolerability profile with doses up to 600mg over multiple months in healthy subjects, hepatitis patients, and solid tumor patients .
Clinical Trials
The ZETA-1 trial is a Phase 2 randomized, multi-centered, placebo-controlled trial that investigated APX3330 for the treatment of diabetic retinopathy, showing promising efficacy results .
Mechanism of Action
Target of Action
E3330, also known as APX-3330, is a direct, orally active, and selective inhibitor of APE1/Ref-1 . APE1/Ref-1 (apurinic/apyrimidinic endonuclease 1 / redox factor-1) is a protein with two domains, with endonuclease function and redox activity . The APE1 redox domain is responsible for regulating transcription factors, such as AP-1 (activating protein-1), NF-κB (Nuclear Factor kappa B), HIF-1α (Hypoxia-inducible factor 1-alpha), and STAT3 (Signal Transducers and Activators of Transcription 3) .
Mode of Action
E3330 interacts with its target, APE1/Ref-1, by inhibiting its redox function . This inhibition prevents the functional activation of NF-κB via the alteration of APE1 subcellular trafficking and reduces IL-6 and IL-8 expression induced by TNF-α and FAs accumulation through blockage of the redox-mediated activation of NF-κB .
Biochemical Pathways
The primary biochemical pathway affected by E3330 is the Base Excision Repair (BER) pathway . The BER pathway restores DNA damage caused by oxidation, alkylation, and single-strand breaks . Moreover, APE1/Ref-1 cleaves the phosphodiester support of the DNA in the 5’ terminal region of an apurinic/apyrimidinic (AP) site, generating a DNA cut with terminal 3’hydroxyl and 5’dRP .
Pharmacokinetics
The pharmacokinetics of E3330 have been studied in healthy Japanese male subjects and patients with cancer . A two-compartment, first-order absorption model with lag time best described plasma concentration-time profiles . Weight was positively correlated with apparent clearance (CL/F) and volume . Administration with food led to an 80% higher lag time . CL/F was 41% higher in the cancer population .
Result of Action
The inhibition of APE1/Ref-1’s redox function by E3330 results in potent inhibition of proliferation and survival of T-ALL cells, by promoting leukemia cell apoptosis and downregulation of prosurvival genes . E3330 is able to impair tumor growth and blocks the activity of NF-κB, AP-1, and HIF-1α in pancreatic cancer .
Action Environment
The action of E3330 can be influenced by environmental factors such as the presence of food, which can increase the lag time of absorption . Additionally, the oral clearance of APX3330 is higher in patients with cancer than healthy Japanese males, possibly due to reduced serum albumin in patients with cancer .
properties
IUPAC Name |
(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-5-6-7-8-9-10-11-12-15(21(24)25)13-16-14(2)17(22)19(26-3)20(27-4)18(16)23/h13H,5-12H2,1-4H3,(H,24,25)/b15-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSSIXXBDPENJ-FYWRMAATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=CC1=C(C(=O)C(=C(C1=O)OC)OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C(=C\C1=C(C(=O)C(=C(C1=O)OC)OC)C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121926 | |
Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid | |
CAS RN |
136164-66-4 | |
Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136164-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | E 3330 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136164664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136164-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APX-3330 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11267UI968 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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